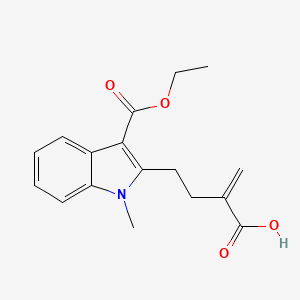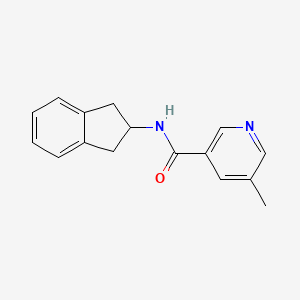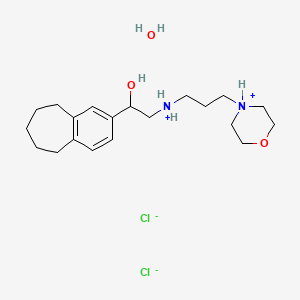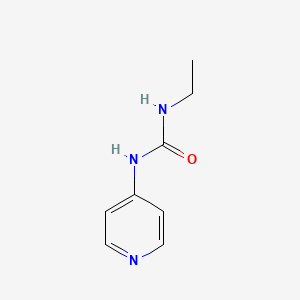![molecular formula C10H12N4O B13732761 2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211246-91-2](/img/structure/B13732761.png)
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with an amino group at position 2 and an isopropyl group at position 8.
Preparation Methods
The synthesis of 2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo intramolecular cyclization to form the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding pyrido[2,3-d]pyrimidine-7-ones, while substitution reactions can introduce different functional groups at specific positions on the pyrido[2,3-d]pyrimidine core .
Scientific Research Applications
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable scaffold for the development of new compounds with potential biological activities. In biology and medicine, it has shown promise as an inhibitor of various kinases, including Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinase (CDK4) . These kinases play crucial roles in cell signaling pathways, making the compound a potential candidate for anticancer drug development. Additionally, it has been investigated for its potential use in treating arthritis, hepatitis C, and type II diabetes .
Mechanism of Action
The mechanism of action of 2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, primarily kinases. By inhibiting the activity of these kinases, the compound can disrupt key signaling pathways involved in cell proliferation, survival, and differentiation. For example, inhibition of Src tyrosine kinase can prevent the phosphorylation of downstream targets, leading to reduced cell growth and increased apoptosis in cancer cells . The compound’s ability to selectively target specific kinases makes it a promising candidate for targeted therapy.
Comparison with Similar Compounds
2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds within the pyrido[2,3-d]pyrimidine family. Some notable examples include 2-amino-4,7-dichloropyrido[2,3-d]pyrimidine and 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine . While these compounds share a similar core structure, their unique substituents and functional groups confer different biological activities and selectivity profiles. The presence of the isopropyl group at position 8 in this compound may contribute to its distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
211246-91-2 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-amino-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H12N4O/c1-6(2)14-8(15)4-3-7-5-12-10(11)13-9(7)14/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
ZYFVLSKRUYEIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC2=CN=C(N=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)











![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)

